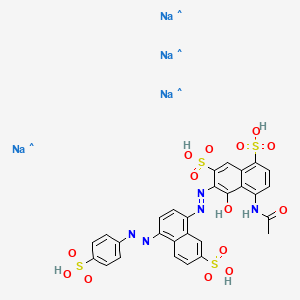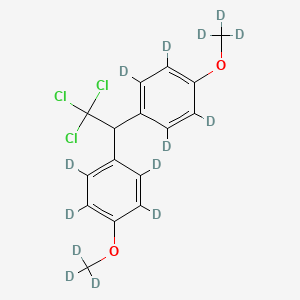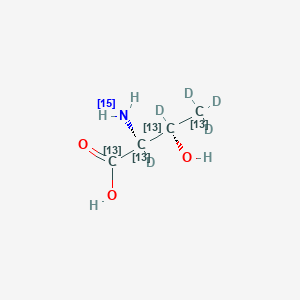
L-Threonine-13C4,15N,d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine-13C4,15N,d5 is a stable isotope-labeled compound of L-Threonine, a naturally occurring amino acid. This compound is labeled with carbon-13, nitrogen-15, and deuterium, making it useful in various scientific research applications. L-Threonine is essential for protein synthesis and plays a crucial role in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonine-13C4,15N,d5 can be synthesized through microbial fermentation. The process involves the use of microorganisms that are capable of incorporating the stable isotopes into the L-Threonine molecule. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield and purity of the labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthetic routes. Large-scale fermentation processes are employed, and the compound is extracted and purified using advanced techniques to ensure high isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions
L-Threonine-13C4,15N,d5 undergoes various chemical reactions, including:
Oxidation: L-Threonine can be oxidized to form α-keto acids.
Reduction: Reduction reactions can convert L-Threonine into other amino acids or derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include α-keto acids, reduced amino acids, and substituted derivatives of L-Threonine .
Scientific Research Applications
L-Threonine-13C4,15N,d5 is widely used in scientific research, including:
Mechanism of Action
L-Threonine-13C4,15N,d5 exerts its effects by participating in protein synthesis and other metabolic pathways. The labeled isotopes allow researchers to trace the compound’s incorporation into proteins and other biomolecules, providing insights into metabolic processes. The molecular targets include enzymes involved in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Methionine-13C5,15N: Another stable isotope-labeled amino acid used in similar research applications.
L-Aspartic acid-13C4,15N: Used in metabolic studies and NMR spectroscopy.
L-Isoleucine-13C6,15N: Employed in protein synthesis studies and metabolic research.
Uniqueness
L-Threonine-13C4,15N,d5 is unique due to its specific labeling with carbon-13, nitrogen-15, and deuterium. This combination of isotopes provides distinct advantages in tracing metabolic pathways and studying molecular structures, making it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
129.114 g/mol |
IUPAC Name |
(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1D3,2+1D,3+1D,4+1,5+1 |
InChI Key |
AYFVYJQAPQTCCC-OWPUPSSQSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])O)[15NH2] |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


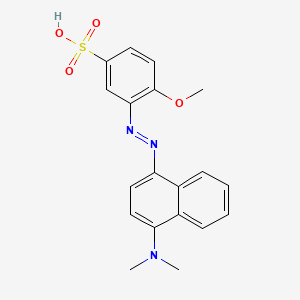


![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
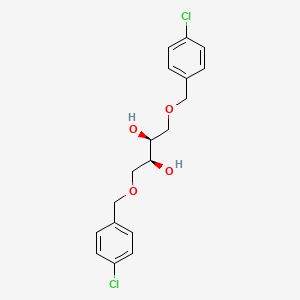





![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)
